Product packaging for Methyl 2-amino-3-nitrobenzoate(Cat. No.:CAS No. 57113-91-4)

Methyl 2-amino-3-nitrobenzoate

Cat. No.: B029004
CAS No.: 57113-91-4
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4) is a high-purity, solid chemical intermediate appearing as a light orange to yellow crystalline powder. This compound, with a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, is characterized by a melting point range of 95.0 to 99.0 °C and is soluble in solvents such as acetone, DMSO, and ethyl acetate. It is recommended to store this product in a cool, dark place at room temperature or between 0-8°C. Key Research Applications and Value: Pharmaceutical Intermediate: Serves as a critical building block in organic synthesis, most notably as a key precursor in the multi-step synthesis of Angiotensin II receptor antagonists like Candesartan, a medication used to treat hypertension and heart failure. Versatile Synthetic Building Block: The strategically positioned amino and nitro groups on the aromatic ring are highly amenable to further chemical transformations. The nitro group can be selectively reduced to an amino group to form diamino derivatives, a reaction efficiently achieved through catalytic hydrogenation. The nucleophilic amino group can undergo typical reactions such as acylation and alkylation, enabling the construction of complex molecular architectures. Interdisciplinary Research: Derivatives of this compound are explored in materials science for developing functional dyes and light-harvesting materials due to their tunable electronic and optical properties. It can also be utilized as a standard in chromatographic analysis for quality control in research and manufacturing. Attention: This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, or for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLJQZLTMJECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345810
Record name Methyl 2-amino-3-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57113-91-4
Record name Benzoic acid, 2-amino-3-nitro-, methyl ester
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Record name Methyl 2-amino-3-nitrobenzoate
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Record name Methyl 2-amino-3-nitrobenzoate
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Overview of Methyl 2 Amino 3 Nitrobenzoate in Contemporary Chemical Research

Significance as a Research Intermediate in Organic Synthesis

The strategic placement of the amino and nitro groups on the aromatic ring of Methyl 2-amino-3-nitrobenzoate makes it a versatile building block in organic synthesis. These functional groups can undergo a variety of chemical transformations, allowing for the construction of more complex molecules.

Key reactions involving this compound include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, forming diamino derivatives. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) in ethanol, which can achieve yields of 85–92%. Another method involves using sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution of sodium hydroxide (B78521) and ammonia, yielding around 78%. The resulting Methyl 2,3-diaminobenzoate is a key intermediate for various heterocyclic compounds.

Reactions of the Amino Group: The amino group is nucleophilic and can participate in various substitution reactions. For instance, it can be acylated using reagents like acetic anhydride (B1165640) in pyridine (B92270) to form Methyl 2-acetamido-3-nitrobenzoate. It can also undergo alkylation reactions.

Bromination: The aromatic ring can be brominated. For example, reaction with bromine in acetic acid yields the corresponding brominated derivative.

The synthesis of this compound itself is a multi-step process that often starts from Methyl 2-aminobenzoate (B8764639) (methyl anthranilate). This involves the protection of the amino group, followed by nitration and subsequent deprotection.

Interdisciplinary Relevance in Academic Investigations

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary research areas, most notably medicinal chemistry and materials science.

In medicinal chemistry , this compound is a crucial intermediate in the synthesis of pharmacologically active molecules. lbaochemicals.com Its most prominent application is in the preparation of Candesartan (B1668252), a widely used angiotensin II receptor antagonist for treating hypertension and heart failure. lbaochemicals.com The structural framework of this compound allows for modifications that are essential for the biological activity of the final drug molecule. Furthermore, derivatives of nitro compounds have been investigated for their potential antimicrobial activity, including against M. tuberculosis.

In the field of materials science , derivatives of this compound are being explored for the development of novel materials with specific electronic and optical properties. lbaochemicals.com Research has indicated its potential use in creating functional dyes and light-harvesting materials. lbaochemicals.com The ability to tune the emission characteristics of its derivatives upon complexation makes them attractive for applications such as fluorescent ligands. The photoluminescence properties of related structures, which can exhibit blue light emission, highlight the potential for developing new optical materials. researchgate.net

Additionally, in analytical chemistry , this compound can serve as a standard for chromatographic techniques, aiding in the quality control of pharmaceutical manufacturing and research. The compound and its isomers have also been studied in the context of bacterial chemotaxis, where certain Pseudomonas strains have shown the ability to sense and respond to aminobenzoate and nitrobenzoate isomers. nih.gov

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Nitrobenzoate and Its Analogues

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 2-amino-3-nitro substitution pattern on the methyl benzoate (B1203000) core requires careful control over reaction conditions and the strategic use of directing groups. The electronic properties of the ester, amino, and nitro groups heavily influence the position of subsequent chemical modifications.

Direct Synthesis Routes for Methyl 2-amino-3-nitrobenzoate

Several multi-step synthetic pathways have been established for the preparation of this compound. These routes are designed to overcome the challenges of controlling the regioselectivity of the nitration and amination steps.

One common approach begins with Methyl 2-aminobenzoate (B8764639) (methyl anthranilate). sigmaaldrich.com To prevent oxidation of the amino group and to direct nitration to the desired position, the amino group is first protected, typically as an acetamide. The subsequent nitration is directed to the 3-position, followed by the removal of the protecting group to yield the final product.

Another pathway utilizes 3-nitrophthalic acid as the starting material. This process involves a sequence of reactions including mono-esterification, acylating chlorination, and a Curtius rearrangement followed by hydrolysis to produce 2-amino-3-nitrobenzoic acid, which can then be esterified. google.compatsnap.com

A more modern approach involves a cross-coupling reaction. This route starts with Methyl 3-nitrobenzoate, which undergoes bromination at the 2-position. The amino group is then introduced using a palladium-catalyzed Buchwald-Hartwig amination reaction.

This table provides an overview of selected synthetic routes and their reported yields under specific laboratory conditions. google.com

Nitration Pathways for Benzoate Derivatives

The introduction of a nitro group onto the benzoate ring is a critical step, governed by the directing effects of the existing substituents. In the synthesis of this compound and its analogues, nitration is carefully controlled to achieve the desired regiochemistry.

When starting with Methyl 2-aminobenzoate, the amino group is first protected as an acetamido group (-NHCOCH₃). This protected group is an ortho-, para-director. However, the position para to the acetamido group is occupied by the ester group. The ester group is a meta-director, deactivating the ring towards electrophilic substitution. The acetamido group's directing effect guides the incoming nitro group primarily to the 3-position (ortho to the ester and meta to the acetamido group). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent side reactions.

Direct nitration of Methyl benzoate results predominantly in Methyl 3-nitrobenzoate. rsc.org The ester group is deactivating and directs the electrophilic substitution to the meta-position. rsc.org This intermediate can then be further functionalized, for example, through bromination and amination, to arrive at the target molecule.

Table 2: Selected Nitration Conditions for Benzoate Derivatives

Substrate Nitrating Agent Conditions Major Product
Methyl 2-acetamidobenzoate HNO₃ / H₂SO₄ 0-5 °C Methyl 2-acetamido-3-nitrobenzoate
Methyl benzoate HNO₃ / H₂SO₄ < 6 °C Methyl 3-nitrobenzoate

This table summarizes common nitration conditions for various benzoate precursors. rsc.orggoogle.com

Esterification Processes in 2-Amino-3-nitrobenzoic Acid Synthesis

The final step in some synthetic routes is the esterification of 2-Amino-3-nitrobenzoic acid to form the methyl ester. This transformation can be achieved through several methods.

One documented method involves reacting 2-Amino-3-nitrobenzoic acid with methyl iodide in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com This reaction proceeds via an SN2 mechanism where the carboxylate anion acts as a nucleophile. This method resulted in an 82% yield after purification. prepchem.com

The Fischer esterification is another fundamental method that can be applied. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, with a strong acid catalyst like sulfuric acid. patsnap.comacs.org For example, the synthesis of Methyl 2-methyl-3-nitrobenzoate was achieved by refluxing 2-methyl-3-nitrobenzoic acid in a methanolic solution of hydrochloric acid. tandfonline.com

Table 3: Esterification Methods for 2-Amino-3-nitrobenzoic Acid and Analogues

Carboxylic Acid Reagents Solvent Yield
2-Amino-3-nitrobenzoic acid Methyl iodide, Cesium carbonate Dimethylformamide 82%
2-Methyl-3-nitrobenzoic acid Methanol, HCl Methanol Not specified

This table presents different esterification conditions used for producing methyl esters of nitrobenzoic acid derivatives. prepchem.compatsnap.comtandfonline.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic processes in the chemical industry. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Sustainable Reagent and Solvent Selection in Synthetic Protocols

A key aspect of green chemistry is the selection of reagents and solvents that are less harmful to the environment.

In nitration reactions, traditional methods often rely on a mixture of concentrated sulfuric and nitric acids, which generates large amounts of acidic waste. An alternative approach uses a mixture of nitric acid and acetic anhydride (B1165640). google.comresearchgate.net This system can improve selectivity and reduces the use of strong, corrosive acids. One patent describes replacing sulfuric acid with acetic anhydride as a catalyst to enhance the "cleanliness" of the reaction and reduce environmental pollution. google.com

Solvent choice is also crucial. For reactions like bromination, hazardous chlorinated solvents such as carbon tetrachloride (CCl₄) have been traditionally used. A greener alternative involves using methyl acetate (B1210297), a non-halogenated solvent, which has been shown to be effective and high-yielding in the bromination of a similar compound, methyl 2-methyl-3-nitrobenzoate. researchgate.net

For reduction steps, such as converting a nitro group to an amino group, catalytic hydrogenation using precious metal catalysts like palladium on carbon (Pd/C) is common. While efficient, these metals can be expensive and toxic. A greener alternative is the use of iron powder in the presence of an ammonium (B1175870) salt, which is a more sustainable and cost-effective method that avoids platinum-group metals. researchgate.net

Waste Minimization and Environmental Impact Assessment of Synthetic Routes

By replacing the conventional H₂SO₄/HNO₃ nitrating mixture with HNO₃/acetic anhydride, the generation of acidic wastewater is significantly reduced. google.com This not only lessens the environmental burden but also simplifies the workup procedure and reduces costs associated with waste treatment.

Derivatization Strategies of this compound

The inherent reactivity of this compound allows for a variety of chemical transformations. The amino group can readily undergo reactions such as halogenation, alkylation, and acylation, providing a versatile platform for synthesizing complex molecules. These derivatization strategies are crucial for developing new compounds with tailored properties.

Halogenation of the aromatic ring of this compound introduces functional handles that can be used for further modifications, such as cross-coupling reactions. The position of halogenation is directed by the existing substituents.

One documented method involves the direct bromination of this compound. In a typical procedure, the compound is treated with bromine in acetic acid at room temperature. This reaction proceeds smoothly to yield the corresponding bromo-derivative. The precipitated solid product can be isolated efficiently through suction filtration.

A specific example is the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate. A solution of bromine in acetic acid is added dropwise to a solution of 2-amino-3-nitro-benzoic acid methyl ester in acetic acid. The reaction mixture is stirred for a short period and then poured into ice to precipitate the product, which is collected as a yellow solid with a reported yield of 82%. In addition to bromination, chlorinated derivatives such as Methyl 2-amino-6-chloro-3-nitrobenzoate have also been synthesized, indicating that various halogens can be incorporated into the molecular scaffold. bldpharm.comsynquestlabs.com

Table 1: Halogenation of this compound
ReactantReagentSolventProductYieldReference
This compoundBromine (Br₂)Acetic AcidMethyl 2-amino-5-bromo-3-nitrobenzoate82%

The nucleophilic amino group on the this compound scaffold is a prime site for alkylation and acylation reactions. These modifications are fundamental in building more complex molecular structures.

Acylation: The amino group can be readily acylated. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) leads to the formation of Methyl 2-acetamido-3-nitrobenzoate. This reaction effectively converts the primary amine into a secondary amide, altering the electronic properties and steric profile of the molecule.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be achieved using alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). A more complex example of N-alkylation is the synthesis of Methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, demonstrating the versatility of this reaction for introducing larger, more functionalized groups. nih.gov

Table 2: Alkylation and Acylation of this compound
Reaction TypeReagent(s)ConditionsProductReference
AcylationAcetic anhydride, pyridineRefluxMethyl 2-acetamido-3-nitrobenzoate
AlkylationMethyl iodide, K₂CO₃DMF, 80°CMethyl 2-(methylamino)-3-nitrobenzoate

Scalable Synthetic Processes for Industrial Research Applications

For industrial research, the development of scalable, efficient, and environmentally conscious synthetic processes is paramount. Several strategies have been explored for the synthesis of this compound and its analogues on a larger scale.

One scalable approach to the parent compound itself avoids direct nitration of a sensitive aminobenzoate. It begins with the bromination of Methyl 3-nitrobenzoate, which can be achieved with bromine and an iron catalyst in carbon tetrachloride, yielding Methyl 2-bromo-3-nitrobenzoate (B8383632). This intermediate is then subjected to a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with ammonia, using a Xantphos ligand to produce this compound in high yield (88%).

In the context of producing advanced analogues for pharmaceuticals like Lenalidomide, scalable processes often start from related building blocks such as methyl 2-methyl-3-nitrobenzoate. google.comgoogle.com A notable green chemistry approach for the bromination of this analogue involves using N-bromosuccinimide (NBS) in a non-halogenated solvent like methyl acetate, which gives a near-quantitative yield (98%) and minimizes hazardous by-products. researchgate.net

Furthermore, patented industrial processes highlight methods for the high-yield reduction of nitro groups on benzoate derivatives, a common subsequent step in many synthetic pathways. Catalytic hydrogenation using a 5% Palladium on carbon (Pd/C) catalyst under hydrogen pressure is an effective method, achieving yields above 90%. This process is advantageous for large-scale production due to its efficiency and the potential for catalyst recovery and reuse. Another scalable method involves the hydrolysis of this compound using sodium hydroxide (B78521) in water to produce 2-amino-3-nitrobenzoic acid, a key intermediate for various pharmaceuticals. patsnap.comgoogle.com

Table 3: Examples of Scalable Synthetic Steps for this compound & Analogues
Starting MaterialReactionReagents/CatalystSolvent/ConditionsProductYieldReference
Methyl 3-nitrobenzoateBrominationBr₂, FeBr₃CCl₄, 50°CMethyl 2-bromo-3-nitrobenzoate75%
Methyl 2-bromo-3-nitrobenzoateBuchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100°C, 12 hrThis compound88%
Methyl 2-methyl-3-nitrobenzoateBrominationN-bromosuccinimide (NBS)Methyl acetateMethyl 2-(bromomethyl)-3-nitrobenzoate98% researchgate.net
This compoundHydrolysisNaOH, WaterReflux2-Amino-3-nitrobenzoic acidHigh patsnap.comgoogle.com

Mechanistic Investigations of Reactions Involving Methyl 2 Amino 3 Nitrobenzoate

Elucidation of Reaction Mechanisms in Functionalization

The functionalization of Methyl 2-amino-3-nitrobenzoate proceeds through several key reaction mechanisms, primarily involving the amino group, the nitro group, or cyclization pathways that engage multiple parts of the molecule.

One of the most significant functionalization pathways is the reduction of the nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst. tandfonline.com This reaction converts the nitroaromatic compound into a phenylenediamine derivative, which is a crucial precursor for the synthesis of various heterocyclic systems, such as benzimidazoles. researchgate.net

The amino group itself is a reactive handle for various modifications. It can undergo diazotization when treated with reagents like sodium nitrite (B80452) and sulfuric acid, forming a diazonium salt intermediate that is a versatile precursor for azo-dyes. Furthermore, the amino group facilitates coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form biaryl derivatives, which are important scaffolds in drug discovery.

Cyclization reactions represent a major class of transformations for this compound, leading to the formation of valuable heterocyclic structures. For example, it is a key starting material in the synthesis of candesartan (B1668252), an angiotensin II receptor antagonist. The synthesis involves complex sequences that leverage the compound's functional groups to build the final benzimidazole (B57391) ring system via intramolecular N-arylation. researchgate.net Intramolecular cyclization can also yield other heterocycles like indoles and isoquinolines. The specific mechanism and resulting product are highly dependent on the reaction conditions and reagents employed.

Below is a table summarizing key functionalization reactions and their mechanistic aspects.

Reaction TypeReagents & ConditionsProduct TypeMechanistic Notes
Nitro Group Reduction H₂/Pd-C, Benzene (B151609)Diamine derivativeCatalytic hydrogenation selectively reduces the nitro group to an amine. tandfonline.com
Cyclocondensation PCl₅, Toluene (reflux)5-NitroisocoumarinThe reaction proceeds via an intramolecular cyclization mechanism.
Reissert Indole (B1671886) Synthesis DBU, DMSO, 120°CMethyl indole-4-carboxylateA method involving the formation of an indole ring system from the ortho-nitro-substituted aniline (B41778) derivative.
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Aryl boronic acidBiaryl derivativesA palladium-catalyzed cross-coupling reaction involving the amino group (after conversion to a halide or triflate).
Oxidation of Amino Group H₂O₂, FeCl₃ catalyst (0°C)Methyl 2-nitroso-3-nitrobenzoateThe amino group is oxidized to a nitroso group under controlled conditions.

Role of the Nitro Group in Aromatic Reactivity Pathways

The nitro group (NO₂) at the C3 position plays a dominant role in dictating the reactivity of the aromatic ring. As a powerful electron-withdrawing group, it significantly influences the electronic landscape of the molecule, affecting both electrophilic and nucleophilic substitution reactions as well as the stability of reaction intermediates.

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to itself. This effect enables the displacement of leaving groups, such as halides, by nucleophiles. For instance, in related 5-iodo-2-methyl-3-nitrobenzoate systems, the iodine atom is readily substituted by nucleophiles like azide (B81097) or cyanide, a reaction pathway activated by the nitro group.

A critical role of the nitro group is its ability to stabilize transition states and intermediates formed during reactions. In cyclization reactions, the nitro group can stabilize the negative charge that develops in the transition state through resonance, thereby lowering the activation energy and facilitating the reaction.

Furthermore, the nitro group exerts a profound directing effect on the regioselectivity of certain cyclization reactions. Research on the synthesis of isocoumarins from 2-alkynyl-3-nitrobenzoate derivatives has shown that the nitro group promotes a 6-endo-dig cyclization pathway over the alternative 5-exo-dig pathway. nus.edu.sgbath.ac.uk This preference is attributed to the electronic influence of the ortho-nitro group on the alkyne moiety, which favors the formation of the six-membered isocoumarin (B1212949) ring rather than a five-membered phthalide (B148349) ring. bath.ac.uk This regiochemical control is a key synthetic advantage provided by the nitro substituent. nus.edu.sgbath.ac.uk

Reaction PathwayInfluence of Nitro GroupMechanistic ImplicationExample
Nucleophilic Aromatic Substitution (NAS) Strong activation of the aromatic ringFacilitates the displacement of leaving groups by nucleophiles. Reaction of an analogous 5-iodo derivative with sodium azide to yield an azido (B1232118) compound.
Intramolecular Cyclization Stabilization of transition statesLowers the activation energy for ring formation. Formation of 5-nitroisocoumarin.
Electrophile-Driven Cyclization Regiochemical controlDirects cyclization to a 6-endo mode. nus.edu.sgbath.ac.ukSynthesis of 3-aryl-5-nitroisocoumarins from 2-iodo-3-nitrobenzoic acid and arylalkynes. nus.edu.sg

Intramolecular and Intermolecular Interactions Driving Chemical Transformations

Non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), are crucial in determining the conformation, stability, and reactivity of this compound and its derivatives.

Intermolecular interactions are dominant in the solid state and play a key role in the crystal packing. Studies on analogous molecules like methyl 4-hydroxy-3-nitrobenzoate and 2-amino-3-nitrobenzoic acid reveal extensive networks of intermolecular hydrogen bonds (such as O-H···O, N-H···O, and C-H···O) and π-π stacking interactions. researchgate.netmdpi.com These forces assemble the individual molecules into well-defined supramolecular structures, such as infinite chains or sheets. mdpi.comiucr.org While these interactions are most evident in the crystal structure, they can also influence reaction kinetics in the solid phase or in concentrated solutions.

Interaction TypeDescriptionConsequence
Intramolecular N-H···O Hydrogen Bond Occurs between the amino group and the ortho-nitro group. researchgate.netForms a planar S(6) ring motif, stabilizing the molecular conformation and enhancing planarity. researchgate.netmdpi.com
Intermolecular N-H···O / O-H···O Hydrogen Bonds Link adjacent molecules in the crystal lattice. researchgate.netmdpi.comCreates extensive three-dimensional networks, governing the crystal structure. researchgate.net
π-π Stacking Occurs between the aromatic rings of adjacent molecules. mdpi.comContributes to the stabilization of the crystal packing, often resulting in stacked sheet structures. mdpi.com

Catalytic Aspects in this compound Transformations

Catalysis is fundamental to many of the synthetic transformations involving this compound, enabling efficient and selective reactions that would otherwise be difficult to achieve. Both metal-based and non-metal catalysts are employed.

Palladium catalysts are widely used for several key reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to introduce the amino group onto the aromatic ring during the synthesis of the compound itself. Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are instrumental in Suzuki-Miyaura coupling reactions to form C-C bonds. Furthermore, palladium on carbon (Pd/C) is the catalyst of choice for the chemoselective hydrogenation of the nitro group to an amine, a crucial step in the synthesis of many downstream products. tandfonline.com

Other catalysts also play important roles. Simple acid catalysts, such as sulfuric acid, are used in the esterification of the corresponding carboxylic acid to produce the methyl ester. evitachem.com Iron(III) chloride (FeCl₃) has been reported to catalyze the oxidation of the amino group. In certain cyclization reactions, such as the formation of 5-nitroisocoumarin from an intermediate, wet silica (B1680970) has been used as a catalyst. nus.edu.sg

Recent advances in catalysis have also explored the use of organophosphorus compounds for the reductive functionalization of nitroarenes. mit.edu These systems operate through a P(III)/P(V)=O redox cycle and can catalyze C-N bond formation, offering a transition-metal-free alternative for certain transformations. mit.edu

Catalytic SystemTransformationRole of Catalyst
Palladium(II) Acetate (B1210297) / Xantphos Buchwald-Hartwig AminationCatalyzes the C-N cross-coupling to form the amino group.
Palladium on Carbon (Pd/C) Nitro Group ReductionFacilitates the catalytic hydrogenation of the nitro group to an amine. tandfonline.com
Tetrakis(triphenylphosphine)palladium(0) Suzuki-Miyaura CouplingCatalyzes the C-C cross-coupling between the aryl halide/triflate and a boronic acid.
Iron(III) Chloride (FeCl₃) Amino Group OxidationCatalyzes the oxidation of the amino group to a nitroso group.
Wet Silica CyclizationActs as a catalyst for the ring-closure reaction to form an isocoumarin. nus.edu.sg
Organophosphorus Compounds Reductive FunctionalizationCatalyzes reductive O-atom transfer from the nitro group for subsequent C-N coupling. mit.edu

Applications of Methyl 2 Amino 3 Nitrobenzoate As a Synthetic Building Block in Advanced Organic Molecules

Precursor in Heterocyclic Compound Synthesis

The ortho relationship of the amino and nitro groups, combined with the adjacent ester functionality, makes Methyl 2-amino-3-nitrobenzoate an ideal precursor for various heterocyclic compounds. The reactivity of these groups can be harnessed to forge new rings fused to the parent benzene (B151609) ring.

Two primary strategies are employed to synthesize nitrogen-containing heterocycles from this building block. The first involves direct cyclization utilizing the existing amine and ester groups. For instance, substituted methyl 2-aminobenzoates (anthranilates) are known precursors for 4H-3,1-benzoxazin-4-ones, which are formed through reactions that engage the nucleophilic amine and the electrophilic ester carbonyl. google.com This can be achieved by reacting the anthranilate with reagents like isocyanates or acyl chlorides under appropriate conditions. rsc.org

The second, and more prominent, pathway involves a reductive cyclization strategy. The nitro group is selectively reduced to a second amino group, generating a highly reactive in situ intermediate: methyl 2,3-diaminobenzoate. patsnap.com This diamine is a classic precursor for benzimidazoles. The reduction of the nitro group can be accomplished using various methods, including catalytic hydrogenation or, more commonly in industrial processes, with reducing agents like stannous chloride (SnCl₂) in hydrochloric acid. patsnap.com The resulting diamine can then be cyclized by reacting with a one-carbon electrophile. A one-pot procedure for converting 2-nitroamines into benzimidazoles has been described using iron powder and formic acid, which both reduces the nitro group and provides the carbon for the imidazole ring. organic-chemistry.org

The synthesis of fused ring systems is a direct extension of the cyclization reactions, with the benzimidazole (B57391) framework being the most significant example derived from this compound. Benzimidazoles are a class of fused heterocycles, consisting of a benzene ring fused to an imidazole ring, and are a common motif in biologically active molecules.

The formation of the benzimidazole ring from the methyl 2,3-diaminobenzoate intermediate is a key step in the synthesis of several important pharmaceuticals. google.com After the reduction of the nitro group, the resulting diamine is typically reacted with a carboxylic acid equivalent, such as an orthoester or an imidate, to form the fused imidazole ring. For example, reaction with triethyl orthoacetate would yield a 2-methylbenzimidazole, while reaction with diethyl carbonate could lead to a benzimidazolone. This cyclization is a robust and widely used method for constructing the core of various therapeutic agents. rsc.org

Table 1: Heterocyclic Systems Derived from this compound

Precursor CompoundKey TransformationResulting Heterocyclic SystemExample Application
Methyl 2-aminobenzoate (B8764639) (general class)Reaction with isocyanate/acyl chloride4H-3,1-benzoxazin-4-oneGeneral Heterocyclic Synthesis
This compound1. Nitro group reduction (to diamine) 2. Cyclization with C1 electrophileBenzimidazoleSynthesis of Angiotensin II Receptor Blockers

Role in Multi-Step Organic Synthesis Pathways

This compound is a critical starting material in the multi-step synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. Its most notable application is in the industrial preparation of Candesartan (B1668252). google.comjocpr.com

The synthesis of the core benzimidazole structure of Candesartan begins with this compound. The published synthetic routes illustrate the compound's role as a foundational building block:

Reduction: The nitro group of this compound is reduced to an amine using reagents like SnCl₂/HCl to yield methyl 2,3-diaminobenzoate. patsnap.com

Cyclization: The resulting diamine is reacted with a suitable reagent like 2-ethoxy-1H-benzimidazole to form the 2-ethoxy-benzimidazole ring system, specifically yielding Methyl 2-ethoxy-3H-benzoimidazole-4-carboxylate. google.com

Alkylation: The benzimidazole nitrogen is then alkylated with the biphenylmethyl bromide moiety (4-bromomethyl-2'-cyanobiphenyl). google.com

Final Elaboration: Subsequent steps involve converting the nitrile group on the biphenyl ring into a tetrazole and modifying the methyl ester to the final cilexetil ester prodrug form. google.com

This pathway highlights how the functional groups of this compound are sequentially and regioselectively manipulated to build a complex drug molecule. The initial compound dictates the core structure and provides the necessary handles for adding further complexity.

Table 2: Key Synthetic Steps for Candesartan Intermediate from this compound

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose of Transformation
1This compoundSnCl₂, HClMethyl 2,3-diaminobenzoateFormation of vicinal diamine for cyclization
2Methyl 2,3-diaminobenzoateTriethyl orthoformate, EthanolMethyl 2-ethoxy-3H-benzoimidazole-4-carboxylateConstruction of the fused benzimidazole ring
3Methyl 2-ethoxy-3H-benzoimidazole-4-carboxylate4-(bromomethyl)-2'-cyanobiphenyl, K₂CO₃Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzoimidazole-7-carboxylateAttachment of the biphenyl side chain

Design and Synthesis of Complex Molecular Architectures

The specific substitution pattern of this compound is crucial for its role in designing complex molecular architectures. The 1,2,3-arrangement of functional groups on the benzene ring provides a rigid and predictable scaffold. This arrangement ensures that the subsequent formation of a fused ring, such as a benzimidazole, occurs with a specific and desired regiochemistry.

In the synthesis of Candesartan, this controlled regiochemistry is paramount. The cyclization of the methyl 2,3-diaminobenzoate intermediate places the methyl ester at the 4-position (or 7-position by IUPAC nomenclature) of the resulting benzimidazole ring system. This ester group then serves as the attachment point for the large biphenyl-tetrazole portion of the final drug molecule. google.com If the starting material had a different substitution pattern, the ester handle would be in a different position, leading to a completely different molecular geometry and likely a loss of biological activity.

Therefore, this compound is not merely a simple precursor but a key design element that enables synthetic chemists to construct sophisticated molecules with precise three-dimensional arrangements required for specific biological targets. Its use exemplifies a building block approach, where a pre-functionalized core is used to direct the assembly of a much larger and more complex final structure.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For Methyl 2-amino-3-nitrobenzoate, DFT calculations would be employed to determine its ground-state optimized geometry, giving precise bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total energy, dipole moment, and the distribution of electronic charge on each atom (e.g., through Mulliken or Natural Bond Orbital analysis). This information is fundamental to understanding the molecule's stability, polarity, and the nature of its intramolecular interactions.

Conformational Analysis and Energetics of this compound Isomers

The presence of rotatable single bonds—specifically the bonds connecting the ester, amino, and nitro groups to the benzene (B151609) ring—allows this compound to exist in various spatial arrangements, or conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step. This process, often visualized as a potential energy surface scan, identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The results would reveal the preferred three-dimensional structure of the molecule and the energy barriers required for conformational changes, which are crucial for understanding its dynamic behavior.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO indicates the region most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would map the spatial distribution of these orbitals, predicting the most probable sites for electrophilic and nucleophilic attack. While specific studies on this molecule are lacking, research on related compounds like methyl 2-bromo-3-nitrobenzoate (B8383632) alludes to the importance of HOMO/LUMO analysis in understanding reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.1Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.4Indicator of chemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and ester groups, and positive potential near the hydrogen atoms of the amino group and the benzene ring. This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and twisting motions. These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. By comparing the theoretical spectrum with experimental data, scientists can confidently assign the observed spectral bands to specific molecular vibrations. This process is crucial for structural confirmation and for understanding the molecule's intramolecular dynamics. For this compound, theoretical calculations would help assign the characteristic vibrational modes of the amino (N-H stretch), nitro (N-O stretch), and ester (C=O stretch) functional groups.

Quantum Chemical Calculation of Molecular Polarizability and Nonlinear Optical Properties

Quantum chemical calculations can determine a molecule's response to an applied external electric field. This response is quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with a large hyperpolarizability value can exhibit significant Nonlinear Optical (NLO) properties, which are essential for applications in telecommunications, optical computing, and photonics. The presence of both electron-donating (amino) and electron-withdrawing (nitro, methyl ester) groups on the aromatic ring of this compound suggests it could possess NLO properties. Theoretical calculations would quantify its dipole moment (μ), polarizability, and hyperpolarizability to assess its potential as an NLO material.

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 2 Amino 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of Methyl 2-amino-3-nitrobenzoate in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—an electron-donating amino (-NH₂) group and two electron-withdrawing groups (nitro -NO₂ and methyl ester -COOCH₃)—dictates the chemical shifts of the aromatic protons.

The -NH₂ group at position C2 will cause a significant upfield shift for the ortho and para protons, while the -NO₂ group at C3 and the -COOCH₃ group at C1 will cause downfield shifts for adjacent protons. The spectrum is predicted to display three signals in the aromatic region, corresponding to the protons at C4, C5, and C6, and two signals in the aliphatic region for the amino and methyl groups.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5 (para to -NH₂, meta to -NO₂)~6.8 - 7.0Triplet (t)J ≈ 8.0
H4 (ortho to -NO₂, meta to -COOCH₃)~7.8 - 8.0Doublet of doublets (dd)J ≈ 8.0, 1.5
H6 (ortho to -NH₂, meta to -COOCH₃)~7.4 - 7.6Doublet of doublets (dd)J ≈ 8.0, 1.5
-NH₂~5.0 - 6.0Broad singlet (s)N/A
-OCH₃~3.9Singlet (s)N/A

Note: Predicted values are based on established substituent effects and data from analogous compounds such as methyl 3-nitrobenzoate and 2-amino-3-methylbenzoic acid. The exact chemical shifts can vary based on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~165 - 167
C1 (-COOCH₃)~130 - 132
C2 (-NH₂)~145 - 148
C3 (-NO₂)~135 - 138
C4~125 - 128
C5~118 - 120
C6~122 - 124
-OCH₃~52 - 53

Note: These predictions are derived from analyses of related structures like methyl 2-nitrobenzoate (B253500) and methyl 3-nitrobenzoate. aiinmr.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (molar mass 196.16), the molecular ion peak (M⁺) is expected at m/z 196.

The fragmentation pattern will be governed by the functional groups. Common fragmentation pathways for aromatic nitro compounds and methyl esters include:

Loss of the methoxy (B1213986) group (-OCH₃): A significant peak would be expected at m/z 165 (M - 31).

Loss of the nitro group (-NO₂): A peak may appear at m/z 150 (M - 46).

Loss of the entire ester group (-COOCH₃): A fragment may be observed at m/z 137 (M - 59).

Decarbonylation: Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment could lead to a peak at m/z 137.

Analysis of the mass spectrum of the related compound Methyl 3-nitrobenzoate (molar mass 181.15) shows major fragments at m/z 150 (loss of -OCH₃), 104, and 76, which helps in predicting the behavior of the target compound. nih.govnist.gov

Predicted Major Fragments in Mass Spectrum

m/zProposed Fragment Identity
196[M]⁺ (Molecular Ion)
165[M - OCH₃]⁺
150[M - NO₂]⁺
137[M - COOCH₃]⁺ or [M - OCH₃ - CO]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. Since amino acids and their derivatives can be challenging to analyze directly by GC due to polarity and low volatility, a derivatization step might be necessary for certain applications, though analysis of the methyl ester itself is often feasible. nih.gov Commercial suppliers confirm the purity of this compound using GC, indicating its suitability for this technique. tcichemicals.com

A GC-MS method for a structurally similar compound, Methyl-2-methyl-3-nitrobenzoate, has been developed and validated, providing a strong template for analyzing this compound. amazonaws.com Key parameters for method development would include:

Column Selection: A capillary GC column with a non-polar or medium-polarity stationary phase, such as a 100% dimethyl polysiloxane or 5% phenyl-dimethylpolysiloxane phase, would be appropriate.

Injector and Oven Programming: A split/splitless injector would be used. The oven temperature program would start at a low temperature (e.g., 70-100°C) and ramp up to a higher temperature (e.g., 250-280°C) to ensure efficient separation from impurities.

MS Detection: Electron Impact (EI) ionization is typically used. The analysis can be performed in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for high-sensitivity quantification of the target compound and known impurities. amazonaws.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule, serving as a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester, and various C-H and C=C vibrations of the aromatic ring.

Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Region/Intensity
N-H Stretch (Amino)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C-H Stretch (Methyl)2850 - 2960Medium
C=O Stretch (Ester)1715 - 1735Strong
C=C Stretch (Aromatic)1580 - 1620Medium
N-O Asymmetric Stretch (Nitro)1520 - 1560Strong
N-H Bend (Amino)1500 - 1550Medium
N-O Symmetric Stretch (Nitro)1340 - 1380Strong
C-O Stretch (Ester)1100 - 1300Strong

Note: These predictions are based on standard IR correlation tables and spectral data from analogous compounds like 4-methyl-3-nitrobenzoic acid and 2-amino-3-methylbenzoic acid. researchgate.netdergipark.org.tr

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

Gas Chromatography (GC): As confirmed by commercial product specifications, GC is a primary method for assessing the purity of this compound. tcichemicals.com Using a flame ionization detector (FID), which offers a wide linear range and high sensitivity for organic compounds, allows for accurate quantification of the main component and any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. Due to the presence of a chromophore (the nitro-substituted benzene ring), UV detection is highly effective. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. rsc.org A silica (B1680970) gel plate can be used as the stationary phase with a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane. The spots can be visualized under UV light due to the compound's UV absorbance.

These chromatographic techniques, often used in conjunction with spectroscopic methods, ensure the identity, purity, and quality of this compound for its intended applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC method can be developed for the determination of this compound. The separation of the parent compound from its potential process-related impurities and degradation products is crucial for ensuring its purity and stability.

Method Development:

A suitable method would involve a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like aminobenzoic acid isomers and related substances. sielc.comhelixchrom.com The mobile phase composition is a critical parameter; a mixture of an aqueous buffer (such as phosphate (B84403) buffer to control pH) and an organic modifier (like acetonitrile or methanol) is typically used in reversed-phase chromatography. chromforum.orgnih.gov Gradient elution may be employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as nitroaromatic compounds generally exhibit strong UV absorbance. epa.gov

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-35 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation:

The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. semanticscholar.org Validation would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Representative HPLC Method Validation Data:

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: < 1.0%, Intermediate: < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Specificity No interference from placebo or known impurities.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the manufacturing process and other potential volatile impurities that may not be amenable to HPLC analysis. medistri.swissnih.gov

Analytical Approach:

A headspace GC-MS (Gas Chromatography-Mass Spectrometry) method is often the preferred approach for analyzing volatile impurities in a non-volatile drug substance like this compound. thermofisher.commdpi.com This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. The mass spectrometer provides definitive identification of the eluted components based on their mass spectra. nih.gov

The choice of the GC column is critical for achieving good separation of volatile analytes. A column with a non-polar or mid-polar stationary phase is typically suitable for the analysis of common organic solvents. gcms.cz

Potential Volatile Components in this compound Synthesis:

The synthesis of this compound may involve various solvents and reagents that could remain as volatile impurities in the final product. These can include:

Methanol: Used in the esterification of the carboxylic acid.

Toluene: A common solvent in organic synthesis.

Dichloromethane: Can be used as a reaction or extraction solvent.

Ethanol: May be used as a solvent or in recrystallization.

Acetone: Often used for cleaning and rinsing glassware.

Hypothetical GC Method Parameters for Volatile Component Analysis:

ParameterCondition
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Split/Splitless, 250 °C
Detector Mass Spectrometer (MS)
Headspace Sampler Vial Equilibration Temperature: 80 °C, Equilibration Time: 15 min

Data Analysis:

The identification of volatile components is achieved by comparing their retention times and mass spectra with those of known reference standards. Quantification is performed by constructing calibration curves for each potential impurity. This ensures that the levels of residual solvents and other volatile components in this compound are within acceptable limits as defined by regulatory guidelines.

Investigations into the Research Applications of Methyl 2 Amino 3 Nitrobenzoate in Pharmaceutical and Agrochemical Sciences

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The strategic placement of functional groups on Methyl 2-amino-3-nitrobenzoate allows it to serve as a critical starting material or intermediate in the synthesis of several important pharmaceutical compounds. Its reactivity enables chemists to construct complex heterocyclic systems that form the core of many modern drugs.

This compound and its closely related derivatives are instrumental in the multi-step synthesis of various APIs.

Lenalidomide: While not a direct precursor, the synthesis of Lenalidomide, an immunomodulatory drug used in cancer therapy, relies on a structurally similar starting material, methyl 2-methyl-3-nitrobenzoate nbinno.comamazonaws.com. This compound undergoes side-chain bromination to yield methyl 2-(bromomethyl)-3-nitrobenzoate google.comresearchgate.netgoogle.com. This intermediate is then condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the core structure, which is subsequently reduced to produce Lenalidomide google.comresearchgate.net. The efficiency and purity of the final drug product are highly dependent on the quality of these intermediates nbinno.com.

Azilsartan and Candesartan (B1668252) Precursors: this compound is a key intermediate in the synthesis of benzimidazole-class drugs, which includes antihypertensive agents like Azilsartan and Candesartan google.com. For Candesartan, the synthesis involves using this compound as a foundational block jocpr.comresearchgate.net. For instance, a process for preparing Candesartan cilexetil starts from 3-nitrophthalic acid, which is converted through several steps into this compound google.com. Another synthetic route uses this compound and 4-formyl-2-biphenylcarbonitrile as starting materials for a series of condensation, reduction, and cyclization reactions google.com. This compound is also identified as a potential genotoxic impurity in the final Candesartan cilexetil drug substance, necessitating careful monitoring and control during manufacturing jocpr.com.

Drug CandidateRole of this compound or DerivativeSynthetic Step Example
Lenalidomide Precursor (Methyl 2-methyl-3-nitrobenzoate)Bromination to form methyl 2-(bromomethyl)-3-nitrobenzoate, followed by cyclization google.comresearchgate.net.
Candesartan Key IntermediateCondensation with 4-formyl-2-biphenylcarbonitrile followed by reduction and cyclization google.com.
Azilsartan Key IntermediateServes as a starting material for the formation of the core benzimidazole (B57391) structure google.com.

The utility of this compound extends beyond established drugs into the realm of drug discovery. Its structure serves as a valuable scaffold for medicinal chemists to design and synthesize novel compounds with potential therapeutic activities nbinno.comchemimpex.com. The presence of the amino and nitro groups allows for a wide range of chemical modifications, facilitating the creation of libraries of new molecules. These new chemical entities can then be screened for activity against various biological targets, contributing to the pipeline of future therapeutic agents nbinno.com. Its properties are suitable for studies involving receptor binding, aiding in the early stages of drug development chemimpex.com.

Biochemical Research Applications

In addition to its role in synthesis, this compound and its derivatives are utilized in fundamental biochemical research to probe complex biological processes.

This compound is a useful tool in research focused on enzyme inhibition chemimpex.com. While not typically an inhibitor itself, it serves as a precursor for synthesizing molecules designed to target specific enzymes. For example, research into inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a target for cancer therapy, has utilized methyl 2-methyl-3-nitrobenzoate to synthesize 3-substituted isoquinolin-1(2H)-ones, which are then evaluated for their inhibitory activity bath.ac.uk. Similarly, new amino acid Schiff bases and their metal complexes, which have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can be synthesized from related building blocks .

Understanding how small molecules interact with proteins is fundamental to drug design. This compound is employed in studies that explore these protein interactions chemimpex.com. Research on the interaction between methyl benzoate (B1203000) derivatives and transport proteins, such as bovine serum albumin (BSA), provides insight into how these molecules bind to and are transported by proteins in biological systems mdpi.com. These studies use techniques like steady-state and time-resolved spectroscopy to characterize the binding mechanisms, revealing that the tryptophan residues of the protein are often involved in the interaction. Such research is crucial for understanding the pharmacokinetics of new drug candidates mdpi.com.

Agrochemical Development Research

The application of this compound extends to the field of agrochemical research, where it functions as a versatile building block for the synthesis of new crop protection agents chemimpex.com. The development of novel pesticides is a continuous effort to overcome resistance and improve safety profiles jst.go.jp. While methyl benzoate itself, a related compound, has been identified as a promising and environmentally safe insecticide with multiple modes of action, including as a fumigant and contact toxicant, this compound's role is primarily as a precursor mdpi.com. Its chemical structure allows for the introduction of diverse functional groups, enabling the creation of more complex molecules with tailored properties for potential use as herbicides, fungicides, or insecticides chemimpex.com.

Synthesis of Compounds with Potential Antimicrobial Properties

This compound is a versatile chemical intermediate that holds potential in the synthesis of various heterocyclic compounds, a class of molecules widely recognized for their diverse biological activities. One of the most significant applications of aminobenzoate derivatives in medicinal chemistry is in the synthesis of quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that have attracted considerable attention from researchers due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

The general synthetic strategy for quinazolinones often involves the condensation of an anthranilic acid derivative with an appropriate reagent. Given that this compound is a derivative of anthranilic acid, it can theoretically serve as a starting material for the synthesis of various substituted quinazolinones. The presence of the nitro group (NO2) and the methyl ester (COOCH3) functional groups on the benzene (B151609) ring of this compound allows for further chemical modifications, which could lead to the generation of a library of novel quinazolinone derivatives. These derivatives could then be screened for their antimicrobial activity against a range of pathogenic bacteria and fungi.

While extensive research has been conducted on the antimicrobial properties of various quinazolinone derivatives synthesized from other precursors, specific studies detailing the synthesis and antimicrobial evaluation of quinazolinones derived directly from this compound are not extensively documented in publicly available research. However, based on the known bioactivity of the quinazolinone scaffold, it is a promising area for future research. The nitro group, in particular, is a common feature in many antimicrobial compounds, and its incorporation into a quinazolinone structure could potentially enhance its antimicrobial efficacy.

Below is an illustrative table of potential quinazolinone derivatives that could be synthesized from this compound and their hypothetical antimicrobial screening targets.

Potential Compound Target Microorganism (Hypothetical)
6-Nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acidStaphylococcus aureus, Escherichia coli
2-Aryl-6-nitroquinazolin-4(3H)-oneCandida albicans, Aspergillus niger
3-Alkyl-6-nitroquinazolin-4(3H)-onePseudomonas aeruginosa, Bacillus subtilis

Precursors for Herbicide and Pesticide Development

In the field of agrochemical sciences, the development of new and effective herbicides and pesticides is crucial for modern agriculture. Heterocyclic compounds play a significant role in the design of new agrochemicals. While direct research on the application of this compound as a precursor for herbicides and pesticides is limited, its chemical structure suggests potential in this area.

The related compound, 2-amino-3-nitrobenzoic acid, is known as an important intermediate in the synthesis of agricultural chemicals. bldpharm.com This suggests that its methyl ester derivative, this compound, could also be a valuable building block for the synthesis of novel agrochemical candidates. The amino and nitro groups on the aromatic ring can be chemically transformed to introduce various functionalities that may impart herbicidal or pesticidal activity.

For instance, the amino group can be a key site for derivatization to produce a variety of compounds. It is known that many herbicides act by inhibiting specific enzymes in plants, such as those involved in amino acid synthesis. researchgate.net By strategically modifying the structure of this compound, it may be possible to design molecules that can interact with and inhibit these vital plant enzymes.

Furthermore, certain nitroaromatic compounds have been investigated for their biological activities, including herbicidal properties. The presence of the nitro group in this compound could be a starting point for developing new classes of herbicides.

The development of new pesticides often involves the synthesis and screening of a large number of compounds. The versatility of this compound as a synthetic intermediate makes it a candidate for inclusion in such screening programs. The table below illustrates the types of agrochemical compounds that could potentially be developed from this precursor and their possible modes of action.

Potential Agrochemical Class Potential Mode of Action
Substituted benzothiazolesInhibition of fungal growth
Novel pyridazine (B1198779) derivativesBleaching and inhibition of photosynthesis
Amino acid synthesis inhibitorsDisruption of essential amino acid production in weeds

It is important to note that while the chemical structure of this compound suggests its potential as a precursor for novel antimicrobial and agrochemical compounds, further dedicated research and experimental validation are necessary to fully explore and realize these applications.

Development and Characterization of Novel Derivatives and Analogues of Methyl 2 Amino 3 Nitrobenzoate

Structure-Activity Relationship (SAR) Studies of Substituted Aminonitrobenzoates

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For substituted aminonitrobenzoates, these studies are crucial for designing new molecules with enhanced or specific therapeutic properties. The positions and types of substituents on the aromatic ring significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The core structure of methyl 2-amino-3-nitrobenzoate contains an amino group and a nitro group on a benzene (B151609) ring, attached to a methyl ester. The relative positions of these groups are critical. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group create a specific electronic environment that influences the reactivity and binding affinity of the molecule.

Research has shown that modifications to this basic scaffold can lead to significant changes in activity. For example, altering the substituents on the aromatic ring can modulate the compound's interaction with specific enzymes or receptors. slideshare.net The introduction of different functional groups can also affect the compound's metabolic stability and pharmacokinetic profile. slideshare.net

A systematic analysis of substituted quinolines, which share some structural similarities with aminobenzoates, revealed that specific substitution patterns could lead to highly potent inhibitors of immunostimulatory CpG-oligodeoxynucleotides. nih.gov This highlights the power of SAR in identifying key structural features for desired biological effects. In the context of aminonitrobenzoates, SAR studies would systematically explore the impact of:

Position of substituents: Moving the amino or nitro group to different positions on the benzoate (B1203000) ring would create isomers with potentially different biological activities.

Nature of substituents: Replacing the existing groups with others (e.g., halogens, alkyl groups, hydroxyl groups) would alter the electronic and steric properties of the molecule.

Modifications to the ester group: Changing the methyl ester to other alkyl or aryl esters could influence solubility and cell permeability.

These studies often involve synthesizing a library of related compounds and evaluating their biological activity through in vitro and in vivo assays. The resulting data is then used to build a model that correlates structural features with activity, guiding the design of more potent and selective compounds.

Synthesis of N-Protected this compound Derivatives

The synthesis of derivatives of this compound often requires the protection of the amino group to prevent unwanted side reactions during subsequent chemical transformations. The amino group is nucleophilic and can react with various electrophiles. Protecting it allows for selective modification of other parts of the molecule.

Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal once the desired modifications are complete.

For instance, a patent describes the use of N-protected this compound in the synthesis of angiotensin II antagonists. google.com The protection of the amino group is a crucial step to achieve the desired final product. google.com

The general strategy for synthesizing N-protected derivatives involves reacting this compound with a suitable protecting group reagent in the presence of a base. For example, the introduction of a Boc group can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Table 1: Examples of N-Protecting Groups for Amines

Protecting GroupReagentCleavage Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateHydrogenolysis
Acetyl (Ac)Acetic anhydride (B1165640) or acetyl chlorideAcidic or basic hydrolysis

Introduction of Various Functional Groups for Property Modulation

The introduction of various functional groups onto the this compound scaffold is a key strategy for modulating its chemical and physical properties, and consequently, its biological activity. These modifications can influence factors such as solubility, lipophilicity, electronic distribution, and the ability to participate in specific intermolecular interactions.

The presence of the amino and nitro groups on the benzene ring provides versatile handles for a range of chemical transformations. The nitro group can be reduced to an amino group, which can then be further functionalized. For example, the reduction of this compound using palladium on charcoal yields methyl 2,3-diaminobenzoate. researchgate.net This diamino derivative can then be used to synthesize a variety of heterocyclic compounds or be further modified at the amino positions. researchgate.net

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group. For instance, bromination of this compound has been reported to occur, leading to the introduction of a bromine atom onto the ring.

The ester functional group can also be modified. Hydrolysis of the methyl ester would yield the corresponding carboxylic acid, 2-amino-3-nitrobenzoic acid. researchgate.net This acid can then be converted to a variety of other esters or amides, allowing for the introduction of a wide range of functional groups.

Table 2: Examples of Functional Group Transformations on this compound Derivatives

Starting MaterialReagents and ConditionsProduct
This compoundPd/C, H₂Methyl 2,3-diaminobenzoate
This compoundBr₂ in acetic acidMethyl 5-bromo-2-amino-3-nitrobenzoate
This compoundNaOH, H₂O, heat2-Amino-3-nitrobenzoic acid

Exploration of Related Benzoate Isomers and Their Chemical Behavior

The chemical behavior and potential applications of benzoate isomers of this compound are of significant interest in medicinal and materials chemistry. The specific arrangement of the amino, nitro, and methyl ester groups on the benzene ring profoundly influences the molecule's reactivity and properties.

For example, methyl 3-amino-2-nitrobenzoate is an isomer where the positions of the amino and nitro groups are swapped. chemscene.com This seemingly minor change can lead to different synthetic outcomes and biological activities due to altered electronic and steric effects. chemscene.com Another related isomer is methyl 2-methyl-3-nitrobenzoate , where the amino group is replaced by a methyl group. nbinno.comsigmaaldrich.com This compound serves as a precursor in the synthesis of various heterocyclic compounds, including indole (B1671886) derivatives. sigmaaldrich.com

The synthesis of these isomers often requires different starting materials and synthetic strategies. For instance, the preparation of methyl 3-nitrobenzoate typically involves the nitration of methyl benzoate. savemyexams.com

The study of these isomers provides valuable insights into how substituent positioning affects chemical reactivity. For example, the relative positions of the electron-donating amino group and the electron-withdrawing nitro group will influence the regioselectivity of further electrophilic aromatic substitution reactions.

Table 3: Comparison of this compound and its Isomers

CompoundCAS NumberMolecular FormulaKey Structural Difference
This compound57113-91-4C₈H₈N₂O₄Amino at C2, Nitro at C3
Methyl 3-amino-2-nitrobenzoate1261647-99-7C₈H₈N₂O₄Amino at C3, Nitro at C2
Methyl 4-amino-3-nitrobenzoate3115-49-9C₈H₈N₂O₄Amino at C4, Nitro at C3
Methyl 2-methyl-3-nitrobenzoate59382-59-1C₉H₉NO₄Methyl at C2, Nitro at C3

By systematically studying the synthesis and chemical behavior of these and other related benzoate isomers, researchers can gain a deeper understanding of the structure-property relationships within this class of compounds and unlock their potential for various applications.

Emerging Research Directions and Future Perspectives for Methyl 2 Amino 3 Nitrobenzoate

Potential in Material Science Research for Novel Polymer Development

The bifunctional nature of molecules derived from methyl 2-amino-3-nitrobenzoate positions them as valuable monomers for the synthesis of novel polymers, particularly high-performance aromatic polyamides. The journey from the parent compound to a polymer involves a critical initial transformation: the selective reduction of the nitro group to a second amino group. This reaction converts this compound into a diamine derivative, specifically methyl 2,3-diaminobenzoate.

This resulting aromatic diamine can then serve as a monomer in polycondensation reactions with a suitable dicarboxylic acid or its derivative (like a diacid chloride). gdckulgam.edu.inmelscience.com Polycondensation is a step-growth polymerization process where monomers combine to form polymers with the concurrent elimination of small molecules such as water. melscience.comfarabi.university The reaction between the newly formed diamine and a diacid chloride would lead to the formation of an aromatic polyamide, a class of polymers known for their exceptional thermal stability and mechanical strength. nih.gov

The properties of the resulting polyamide can be tailored by the choice of the comonomer. For instance, reacting the diamine derived from this compound with different aromatic diacid chlorides can lead to polyamides with varying rigidity, solubility, and thermal characteristics. nih.gov The asymmetrical nature of the diamine monomer can also influence the polymer's microstructure and, consequently, its bulk properties. mdpi.com

Monomer 1 (Derived from this compound)Monomer 2 (Example)Polymer ClassKey Reaction
Methyl 2,3-diaminobenzoateTerephthaloyl chlorideAromatic PolyamidePolycondensation
Methyl 2,3-diaminobenzoateIsophthaloyl chlorideAromatic PolyamidePolycondensation

This table illustrates the potential of this compound as a precursor for polymer synthesis.

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. This compound possesses all the necessary functionalities to be a compelling subject for studies in supramolecular chemistry and crystal engineering. The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the carbonyl group of the methyl ester (-COOCH3) can serve as hydrogen bond acceptors.

These potential hydrogen bonding interactions, along with π-π stacking interactions between the aromatic rings, could direct the self-assembly of the molecules into intricate one-, two-, or three-dimensional networks in the solid state. The specific arrangement of these functional groups—the ortho-amino and meta-nitro substituents relative to the ester—imposes significant steric and electronic constraints that can lead to unique and predictable packing motifs.

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, the principles of crystal engineering allow for the rational design of crystalline materials with desired properties. By understanding the interplay of non-covalent interactions, it is conceivable to co-crystallize this compound with other molecules to form novel multi-component crystals with tailored optical or electronic properties.

Functional GroupPotential Supramolecular InteractionRole
Amino (-NH2)Hydrogen BondingDonor
Nitro (-NO2)Hydrogen BondingAcceptor
Methyl Ester (-COOCH3)Hydrogen BondingAcceptor
Benzene (B151609) Ringπ-π StackingStacking Moiety

This table summarizes the functional groups of this compound and their potential roles in supramolecular assembly.

Innovations in Green Chemistry Synthesis of Substituted Nitrobenzoates

The synthesis of nitroaromatic compounds, including substituted nitrobenzoates, has traditionally relied on methods that are effective but often environmentally taxing. A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. nih.gov In line with the principles of green chemistry, there is a growing impetus to develop more sustainable synthetic routes.

For the synthesis of compounds like this compound, green innovations can be targeted at several stages. One key area is the nitration step. Research is ongoing into alternative nitrating agents and catalytic systems that are less corrosive and produce fewer harmful byproducts. For instance, the use of solid acid catalysts or milder nitrating agents in conjunction with recyclable solvents is being explored. researchgate.net

The choice of solvents and reagents for the entire synthetic sequence is also a critical aspect of green chemistry. Replacing hazardous organic solvents with more benign alternatives, and using catalytic rather than stoichiometric amounts of reagents, are key strategies for minimizing the environmental footprint of the synthesis.

Traditional Method ComponentGreen AlternativePrinciple of Green Chemistry
Concentrated H2SO4/HNO3Solid acid catalysts, milder nitrating agentsUse of less hazardous chemicals, catalysis
Use of protecting groupsDirect regioselective synthesisAtom economy
Hazardous organic solventsGreener solvents (e.g., ionic liquids, supercritical fluids)Safer solvents and auxiliaries

This table contrasts traditional and green chemistry approaches to the synthesis of substituted nitrobenzoates.

Advanced Mechanistic Insights via Combined Experimental and Computational Studies

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reduction of the nitro group is a particularly well-studied reaction, and modern analytical and computational techniques are providing unprecedented insights into its mechanism.

Experimental studies, including kinetic analyses, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry, have been employed to identify and characterize the transient intermediates formed during the reduction of nitroaromatics. nih.gov The reduction is not a single-step process but proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov The specific pathway and the stability of these intermediates can be influenced by the choice of reducing agent (e.g., pinacol (B44631) borane (B79455) vs. phenyl silane) and the catalyst. nih.gov

Computational studies, often using Density Functional Theory (DFT), complement experimental findings by providing a theoretical framework for understanding the reaction energetics and pathways. These studies can model the electronic structure of reactants, intermediates, and transition states, helping to elucidate the factors that control the reaction's selectivity and rate. For instance, quantum-chemical modeling can shed light on the charge distribution on the nitro group and how it influences the addition of a hydride or hydrogen atom. orientjchem.org

By combining experimental and computational approaches, researchers can gain a comprehensive picture of the reaction landscape. This synergistic approach is essential for the rational design of more efficient and selective catalytic systems for the functionalization of the aminonitrobenzoate core.

Mechanistic AspectExperimental TechniqueComputational Method
Intermediate IdentificationEPR, Mass SpectrometryTransition State Calculation
Reaction KineticsSpectroscopic MonitoringEnergy Profile Calculation
Catalyst-Substrate InteractionIn-situ SpectroscopyMolecular Docking

This table highlights the combined experimental and computational approaches to studying reaction mechanisms.

Expanding the Scope of Synthetic Transformations Utilizing the Aminonitrobenzoate Core

The aminonitrobenzoate core of this compound is a versatile platform for a wide range of synthetic transformations, allowing for the construction of diverse and complex molecular architectures. Both the amino and nitro groups can be selectively targeted to introduce new functionalities.

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to 2,3-diaminobenzoate derivatives as discussed earlier. masterorganicchemistry.com These diamines are valuable precursors for the synthesis of heterocyclic compounds, such as benzimidazoles and benzodiazepines, which are prevalent motifs in medicinal chemistry. mdpi.com

The amino group can also be the site of various reactions. For example, diazotization of the amino group can generate a highly reactive diazonium salt. This intermediate can then undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents, or it can be used to generate a benzyne (B1209423) intermediate for cycloaddition reactions. wikipedia.org

Furthermore, the strategic positioning of the amino and nitro groups allows for intramolecular cyclization reactions. Under appropriate conditions, these groups can react with each other or with a neighboring substituent to form novel heterocyclic ring systems. For example, reductive cyclization can lead to the formation of cinnolines or other nitrogen-containing heterocycles. researchgate.net

The ester functionality also offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation with various amines. This expands the range of accessible derivatives and their potential applications.

Functional GroupReaction TypePotential Product Class
Nitro (-NO2)ReductionDiamines, Heterocycles
Amino (-NH2)Diazotization/SubstitutionSubstituted Benzoates, Arynes
Amino & NitroReductive CyclizationNitrogen-containing Heterocycles
Ester (-COOCH3)Hydrolysis/AmidationCarboxylic Acids, Amides

This table outlines the synthetic potential of the different functional groups on the aminonitrobenzoate core.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-nitrobenzoate, and how can purity be optimized during synthesis?

this compound is typically synthesized via nitration of methyl anthranilate derivatives, followed by regioselective functionalization. A common method involves nitration under controlled acidic conditions to favor the 3-nitro substitution pattern . Purification is achieved through recrystallization using ethanol/water mixtures, with purity confirmed by HPLC (≥95% by HPLC analysis) .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

High-resolution LC-MS/MS is critical for structural confirmation. For example, the parent ion at m/z 196.16 (C₈H₈N₂O₄⁺) and diagnostic MS² fragments (e.g., m/z 150.02 from ester cleavage) align with reference standards . Complementary techniques include FT-IR (nitro and ester carbonyl stretches at ~1520 cm⁻¹ and ~1720 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns at δ 6.8–8.1 ppm) .

Q. How should researchers handle safety considerations during laboratory-scale synthesis?

While this compound is not classified under GHS hazard categories, nitration reactions involve concentrated acids (e.g., HNO₃/H₂SO₄), requiring inert atmospheres and temperature control (<5°C) to prevent exothermic side reactions . Use fume hoods and personal protective equipment (PPE) for nitro compound handling.

Q. What is the compound’s role as a pharmaceutical intermediate, and how is its quality validated?

It is a key intermediate in synthesizing Candesartan, a non-peptide angiotensin II receptor antagonist. Quality control includes testing for residual solvents (e.g., methanol) via GC-MS and verifying the absence of regioisomeric impurities (e.g., 2-nitro-4-amino derivatives) using chiral HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides definitive bond-length and angle data. For example, the nitro group’s dihedral angle relative to the benzene ring can clarify electronic effects missed in DFT calculations. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

Q. What strategies address contradictions in regioselectivity during nitration of methyl anthranilate precursors?

Competing nitration at the 4- or 5-position can arise from protonation state variations. Controlled pH (e.g., using AcOH/HNO₃ mixtures) and steric directing groups (e.g., methyl ester protection) improve 3-nitro selectivity. Kinetic vs. thermodynamic product ratios should be analyzed via time-resolved ¹H NMR .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

Graph set analysis (e.g., Etter’s rules ) reveals N–H···O and C–H···O interactions stabilizing the crystal lattice. Temperature-dependent PXRD can correlate phase transitions with hydrogen-bond dissociation, critical for predicting shelf-life under accelerated aging conditions (40°C/75% RH) .

Q. What advanced spectral methods detect trace degradation products in long-term stability studies?

High-field NMR (600 MHz) with cryoprobes identifies ppm-level impurities (e.g., hydrolyzed 2-amino-3-nitrobenzoic acid). Pairing with tandem mass spectrometry (LC-QTOF) enables structural elucidation of oxidation byproducts (e.g., nitro-to-nitroso conversion) .

Methodological Recommendations

  • Crystallography : Use SHELX for refinement and ORTEP-3 for visualization .
  • Synthetic Optimization : Monitor reaction progress via in-situ IR to detect intermediate nitrosonium species .
  • Data Reconciliation : Cross-validate SCXRD and DFT-computed electrostatic potential maps to resolve electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.